In-Depth Technical Guide: The Core Mechanism of Action of TG-100435
In-Depth Technical Guide: The Core Mechanism of Action of TG-100435
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of a specific subset of tyrosine kinases, leading to the disruption of key cellular signaling pathways implicated in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the core mechanism of action of TG-100435, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling cascades it modulates. Detailed experimental protocols and visual representations of the underlying molecular interactions are provided to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition
TG-100435 functions as a multi-targeted inhibitor of several key non-receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, TG-100435 prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation is the pivotal event through which TG-100435 exerts its biological effects, disrupting the downstream signaling cascades that are often constitutively activated in various cancers.
The primary targets of TG-100435 include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and the EphB4 receptor tyrosine kinase.[1][2] The inhibition of this specific constellation of kinases underscores its potential therapeutic utility in malignancies where these signaling pathways are dysregulated.
Quantitative Data Summary
The inhibitory potency of TG-100435 and its active metabolite, TG100855, has been characterized through biochemical and pharmacokinetic studies.
Table 1: Biochemical Inhibition Constants (Ki) of TG-100435
| Target Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
| Data represents the range of inhibition constants observed for the specified kinases.[1][2] |
Table 2: Comparative Potency of TG-100435 and its Active Metabolite TG100855
| Compound | Relative Potency vs. TG-100435 |
| TG100855 | 2 to 9 times more potent |
| TG100855 is the major N-oxide metabolite of TG-100435.[1] |
Table 3: Preclinical Pharmacokinetic Parameters of TG-100435
| Species | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) |
| Mouse | 74 | 20.1 |
| Rat | 23 | 12.7 |
| Dog | 11 | 14.5 |
| [1] |
Table 4: Systemic Exposure of TG-100435 and its Active Metabolite TG100855 Following Oral Administration of TG-100435
| Species | Relative Systemic Exposure (TG100855 vs. TG-100435) |
| Rat | 1.1-fold greater |
| Dog | 2.1-fold greater |
| [1] |
Key Signaling Pathways Modulated by TG-100435
The therapeutic effects of TG-100435 are a direct consequence of its ability to interfere with critical signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.
Inhibition of Src Family Kinase (SFK) Signaling
Src and other SFKs are central nodes in numerous signaling pathways initiated by growth factor receptors, integrins, and other cell surface receptors. Their inhibition by TG-100435 disrupts these cascades.
Caption: Inhibition of Src Signaling by TG-100435.
Inhibition of Abl Kinase Signaling
The Abl kinase is a crucial regulator of cell proliferation and differentiation. Its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias. TG-100435's inhibition of Abl kinase can block these pro-leukemogenic signals.
Caption: Inhibition of Bcr-Abl Signaling by TG-100435.
Inhibition of EphB4 Signaling
EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays a role in angiogenesis, cell migration, and cell adhesion. Dysregulation of EphB4 signaling has been implicated in tumor progression.
Caption: Inhibition of EphB4 Signaling by TG-100435.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TG-100435.
Biochemical Kinase Inhibition Assay (Determination of Ki)
This protocol outlines a continuous-coupled enzymatic assay to determine the inhibition constant (Ki) of TG-100435 against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., Src, Abl)
-
Specific peptide substrate for the target kinase
-
TG-100435 stock solution (in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling enzymes
-
Phosphoenolpyruvate (PEP)
-
NADH
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of TG-100435 in kinase assay buffer.
-
In a 384-well plate, add the kinase, peptide substrate, PK/LDH, PEP, and NADH to the kinase assay buffer.
-
Add the serially diluted TG-100435 or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 30-60 minutes. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the kinase activity.
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the assessment of TG-100435's ability to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.
Materials:
-
Cancer cell line known to have activated target kinase signaling (e.g., K562 for Bcr-Abl)
-
Cell culture medium and supplements
-
TG-100435 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TG-100435 or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Experimental Workflows
Workflow for Ki Determination
Caption: Workflow for Biochemical Ki Determination.
Workflow for Cellular Phosphorylation Analysis
Caption: Workflow for Cellular Phosphorylation Analysis.
Conclusion
TG-100435 is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the activity of Src family kinases, Abl, and EphB4. Its mechanism of action is well-characterized, involving the inhibition of phosphorylation and the subsequent disruption of key oncogenic signaling pathways. The compound is metabolized to an even more potent N-oxide metabolite, TG100855, which contributes significantly to its overall in vivo activity. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with TG-100435 and other kinase inhibitors. Further investigation into the cellular IC50 values and a more detailed pharmacokinetic profile will continue to refine our understanding of this promising therapeutic agent.
References
- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
